Anticancer Potency in MCF-7 Cells: Comparison vs. Standard Chemotherapeutic 5-Fluorouracil
In vitro cytotoxicity assays against the MCF-7 human breast adenocarcinoma cell line demonstrate that 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide exhibits superior potency compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU). The compound achieved a half-maximal inhibitory concentration (IC₅₀) of 8.22 µM, whereas 5-FU required a concentration of 20.18 µM under identical conditions . This represents a 2.45-fold increase in potency for the target compound. The data suggests a distinct apoptotic mechanism, potentially circumventing resistance pathways associated with antimetabolites like 5-FU .
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 8.22 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), 20.18 µM |
| Quantified Difference | 2.45-fold lower IC₅₀ (higher potency) |
| Conditions | MCF-7 human breast cancer cell line, standard culture conditions |
Why This Matters
The 2.45-fold higher potency in a relevant cancer model provides a compelling reason to select this specific analog over a generic antimetabolite, particularly for research focused on overcoming 5-FU resistance.
